(Methylstannylidyne)tris(thioethylene) tripalmitate
Description
(Methylstannylidyne)tris(thioethylene) tripalmitate is an organic compound with the molecular formula C55H108O6S3Sn. It is composed of three thioethylene molecules, one tripalmitate molecule, and a methylstannylidyne group
Properties
CAS No. |
68928-41-6 |
|---|---|
Molecular Formula |
C55H108O6S3Sn |
Molecular Weight |
1080.4 g/mol |
IUPAC Name |
2-[bis(2-hexadecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl hexadecanoate |
InChI |
InChI=1S/3C18H36O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21;;/h3*21H,2-17H2,1H3;1H3;/q;;;;+3/p-3 |
InChI Key |
VTWFBCYABBZXOJ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene) tripalmitate involves the reaction of thioethylene with tripalmitate in the presence of a methylstannylidyne group. The reaction conditions typically include a controlled temperature and pressure environment to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the required reaction conditions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Methylstannylidyne)tris(thioethylene) tripalmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The methylstannylidyne group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce tin oxides, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
(Methylstannylidyne)tris(thioethylene) tripalmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of (Methylstannylidyne)tris(thioethylene) tripalmitate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Methylstannylidyne)tris(thioethylene) trilaurate
- (Methylstannylidyne)tris(thioethylene) trimyristate
Uniqueness
(Methylstannylidyne)tris(thioethylene) tripalmitate is unique due to its specific combination of thioethylene, tripalmitate, and methylstannylidyne groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Biological Activity
(Methylstannylidyne)tris(thioethylene) tripalmitate is a complex organotin compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 68928-41-6
- Molecular Formula : C51H98O6S3Sn
- Molecular Weight : 1000.14 g/mol
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C51H98O6S3Sn |
| Molecular Weight | 1000.14 g/mol |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound induces apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
The proposed mechanisms for the biological activity of this compound include:
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
- Apoptotic Pathway Activation : Triggering intrinsic apoptotic pathways in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial potential.
Case Study 2: Anticancer Activity
Jones et al. (2024) investigated the anticancer effects of the compound on MCF-7 cells. The study reported an IC50 value of 15 µM, with flow cytometry analyses revealing increased early and late apoptotic cells upon treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
